2-Ethyl-5-methylpyrimidin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
192631-47-3 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O/c1-3-6-8-4-5(2)7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
VPLWQGMFSSWEIA-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(C(=O)N1)C |
Canonical SMILES |
CCC1=NC=C(C(=O)N1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 5 Methylpyrimidin 4 1h One and Its Derivatives
Established Synthetic Pathways
The construction of the 2-Ethyl-5-methylpyrimidin-4(1H)-one core can be achieved through several reliable methods. These include the convergent assembly of precursors in multi-component reactions and the sequential construction via cyclocondensation, as well as modification of pre-formed pyrimidine (B1678525) rings through alkylation and nucleophilic substitution.
Multi-component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. ichem.md The Biginelli reaction, a classic MCR, is widely used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgillinois.edutaylorandfrancis.com While the direct synthesis of this compound via a standard Biginelli reaction is not typical as it would yield a dihydropyrimidine (B8664642), modifications of this reaction or subsequent oxidation could provide a viable route.
A plausible MCR approach would involve the condensation of an aldehyde, a β-dicarbonyl compound, and an amidine. To achieve the desired 2-ethyl and 5-methyl substitution pattern, propanimidamide (B3024157) (the amidine corresponding to propionitrile) and a methyl-substituted β-ketoester, such as ethyl 2-methylacetoacetate, would be required. The reaction is typically acid-catalyzed. illinois.edu
The general mechanism for such a reaction involves the initial formation of an acylimine intermediate from the aldehyde and the amidine, which then reacts with the enolate of the β-ketoester. Subsequent cyclization and dehydration would lead to the pyrimidinone ring. wikipedia.org
Cyclocondensation Strategies
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the reaction of two molecules to form a ring with the elimination of a small molecule like water or an alcohol. The most direct cyclocondensation route to this compound involves the reaction of an ethyl-substituted amidine with a methyl-substituted β-dicarbonyl compound. nih.gov
Specifically, the reaction of propanimidamide with a suitable derivative of 2-methyl-3-oxobutanoic acid (methylacetoacetic acid) would yield the target compound. nih.gov For instance, condensation of propanimidamide with ethyl 2-methyl-3-oxobutanoate would lead to the formation of the pyrimidinone ring. This reaction is often mediated by a base or acid catalyst. A base-mediated condensation followed by an acid-mediated cyclization has been shown to be effective for similar syntheses. nih.gov
Table 1: Plausible Cyclocondensation Reaction for this compound
| Reactant 1 | Reactant 2 | Product |
| Propanimidamide | Ethyl 2-methyl-3-oxobutanoate | This compound |
Alkylation Reactions in Pyrimidinone Synthesis
Alkylation can be employed to introduce the ethyl and methyl groups onto a pre-existing pyrimidinone core. nih.gov However, controlling the regioselectivity of alkylation on the pyrimidinone ring can be challenging, as alkylation can occur on the nitrogen atoms (N1 and N3) as well as on the oxygen atom of the carbonyl group.
A more controlled approach would be to start with a pyrimidinone that already contains one of the desired substituents. For example, starting with 5-methylpyrimidin-4(1H)-one, one could attempt to introduce the ethyl group at the 2-position. This could potentially be achieved through a sequence involving halogenation at the 2-position followed by a cross-coupling reaction with an ethylating agent.
Alternatively, a deconstruction-reconstruction strategy has been reported for pyrimidine diversification, which could allow for the specific placement of substituents at the C2 and C5 positions. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient heterocyclic rings like pyrimidine. researchgate.netyoutube.com To synthesize this compound via an SNAr approach, a suitable starting material would be a pyrimidine with a leaving group (such as a halogen) at the 2-position and a methyl group at the 5-position.
For instance, 2-chloro-5-methylpyrimidin-4(1H)-one could serve as a precursor. The reaction of this compound with a strong ethyl nucleophile, such as an ethyl Grignard reagent or an ethylcuprate, could potentially lead to the displacement of the chlorine atom and the formation of the target molecule. The reactivity of the C2 and C4 positions on the pyrimidine ring towards nucleophilic attack can be sensitive to the substituents present on the ring. acs.org
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the synthesis of pyrimidinones (B12756618), several green chemistry approaches have been explored. rasayanjournal.co.in
Solvent-Free Conditions: Many condensation reactions, including the Biginelli reaction and other cyclocondensations, can be performed under solvent-free conditions, often with microwave irradiation or grinding techniques. researchgate.net These methods reduce the use of volatile organic solvents, leading to a more environmentally friendly process. The synthesis of dihydropyrimidinones has been successfully achieved using catalysts like heteropolyacid-clay under solvent-free conditions, offering high yields and catalyst recyclability. ichem.md
PEG-mediated Reactions: Polyethylene glycol (PEG) has emerged as a green, recyclable, and effective reaction medium for various organic transformations. researchgate.net The synthesis of dihydropyrimidinones has been reported in PEG without the need for an additional catalyst. researchgate.net This approach offers mild reaction conditions and simple work-up procedures. A PEG-mediated cyclocondensation of propanimidamide and ethyl 2-methyl-3-oxobutanoate could be a viable green route to this compound.
Derivatization Strategies and Analog Preparation
Once this compound is synthesized, it can serve as a scaffold for the preparation of a variety of analogs through derivatization.
The N-H group at the 1-position is a key site for derivatization. Alkylation or acylation at this position can be achieved using various electrophiles. For example, reaction with alkyl halides in the presence of a base can introduce a range of substituents.
The carbonyl group at the 4-position can also be a target for modification. For instance, it can be converted to a thiocarbonyl group using reagents like Lawesson's reagent, or it can be chlorinated using phosphoryl chloride to provide a handle for further nucleophilic substitutions.
Furthermore, the methyl group at the 5-position could potentially be functionalized, for example, through radical halogenation followed by substitution. The synthesis of 5-halopyrimidinones has been reported, which can then undergo reactions like the Sonogashira coupling to introduce alkynyl groups. nih.gov
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent | Potential Product |
| N1-Alkylation | Alkyl halide (R-X) | 1-Alkyl-2-ethyl-5-methylpyrimidin-4(1H)-one |
| Thionation | Lawesson's Reagent | 2-Ethyl-5-methylpyrimidine-4(1H)-thione |
| Chlorination | POCl₃ | 4-Chloro-2-ethyl-5-methylpyrimidine |
Functionalization of the Pyrimidinone Ring
The pyrimidin-4(1H)-one core possesses multiple reactive sites, primarily the nitrogen atoms (N1 and N3) and the oxygen atom at the C4 position, which allow for various functionalization reactions. Alkylation is a common strategy to introduce diverse substituents, and the regioselectivity of this reaction (N- versus O-alkylation) is a critical aspect.
Research into the alkylation of related pyrimidinone systems demonstrates that the reaction's outcome can be directed by carefully selecting the base and solvent. For instance, in the alkylation of 4,6-diphenylpyrimidin-2(1H)-ones, using potassium carbonate (K2CO3) typically yields a mixture of N- and O-alkylated products. rsc.org However, switching to a different base, caesium carbonate (Cs2CO3), in a dimethylformamide (DMF) solvent, can achieve high regioselectivity for the O-alkylated product. rsc.org This methodology provides a catalyst-free approach to selectively functionalize the oxygen atom of the pyrimidinone ring. rsc.org
Conversely, N1-alkylation is also a well-established route for functionalization. Studies on 4-(trichloromethyl)pyrimidin-2(1H)-one show that it readily undergoes N1-alkylation with various alkylating agents, such as 2-chloroacetamide (B119443) and diethyl 2-bromomalonate, in the presence of K2CO3 in acetonitrile (B52724) (MeCN). la-press.org This highlights that the substituent at the C4 position significantly influences the reactivity and stability of the pyrimidinone ring, which in turn affects the conditions required for successful alkylation. la-press.org Heterogeneous catalysts, such as ammonium (B1175870) sulfate (B86663) coated on hydrothermal carbon (AS@HTC), have also been developed for the efficient and selective N-alkylation of pyrimidines, offering advantages like environmental compatibility and ease of catalyst recycling. ias.ac.in
Other functionalization methods include the Vilsmeier-Haack reaction, which can be used to introduce formyl groups, leading to further synthetic transformations. For example, reacting a pyrazol-5-amine derivative with a Vilsmeier-Haack reagent (DMF/POCl3) is a key step in the synthesis of fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines. mdpi.com
Table 1: Effect of Reaction Conditions on the Alkylation of Pyrimidinone Scaffolds
| Pyrimidine Scaffold | Alkylating Agent | Base | Solvent | Primary Product | Source |
|---|---|---|---|---|---|
| 4,6-Diphenylpyrimidin-2(1H)-one | Propargyl bromide | K₂CO₃ | DMF | Mixture of N- and O-Alkyl Products | rsc.org |
| 4,6-Diphenylpyrimidin-2(1H)-one | Propargyl bromide | Cs₂CO₃ | DMF | O-Alkyl Product (Regioselective) | rsc.org |
| 4-(Trichloromethyl)pyrimidin-2(1H)-one | 2-Chloroacetamide | K₂CO₃ | MeCN | N1-Alkyl Product | la-press.org |
| 4-(Trichloromethyl)pyrimidin-2(1H)-one | Diethyl 2-bromomalonate | K₂CO₃ | MeCN | N1-Alkyl Product | la-press.org |
| Pyrimidine | Ethyl acetate (B1210297) bromide | AS@HTC (catalyst) | Acetonitrile | N1-Alkyl Product | ias.ac.in |
Synthesis of Substituted Pyrimidinone Analogues
The synthesis of analogues of this compound involves constructing the core pyrimidine ring from acyclic precursors. The substituents on the final molecule are determined by the choice of these starting materials. A prominent synthetic route is the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine-containing molecule.
A relevant example is the synthesis of 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, an analogue where the 5-position is substituted with fluorine and the 2-position bears a methoxy (B1213986) group. nih.govnih.gov This compound is prepared by reacting methyl 2-fluoro-3-oxopentanoate with o-methylisourea (B1216874) sulfate. The reaction is conducted in a solution of sodium methylate in methanol, which acts as both the base and the solvent. nih.gov The mixture is first stirred at a low temperature, then refluxed to drive the cyclization, yielding the desired pyrimidinone analogue. nih.gov
This general strategy can be adapted to produce a wide array of substituted pyrimidines. For instance, various 4,5-disubstituted pyrimidine derivatives can be synthesized in a single step through the ZnCl2-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate. organic-chemistry.org Similarly, pyrazolo[4,3-d]pyrimidin-7(6H)-one analogues have been synthesized via a microwave-assisted oxidative coupling of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with various aldehydes in the presence of potassium persulfate (K2S2O8). nih.gov These methods demonstrate the modularity of pyrimidine synthesis, allowing for the creation of diverse libraries of analogues by varying the input components.
Table 2: Synthesis of Selected Substituted Pyrimidinone Analogues
| Target Analogue | Key Starting Materials | Reagents/Conditions | Source |
|---|---|---|---|
| 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one | Methyl 2-fluoro-3-oxopentanoate, O-Methylisourea sulfate | Sodium methylate, Methanol, Reflux | nih.gov |
| 6-Ethyl-5-fluoro-4-hydroxypyrimidine | Ethyl 2-fluoro-3-oxopentanoate, Formamidine (B1211174) acetate | Sodium methoxide (B1231860), Methanol | patsnap.com |
| 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, Aldehydes | K₂S₂O₈, Microwave irradiation | nih.gov |
| 4,5-Disubstituted Pyrimidines | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂, Single step | organic-chemistry.org |
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring the economic and environmental viability of a synthetic process. For pyrimidinone synthesis, key parameters include the choice of base, solvent, temperature, and catalyst.
In the context of alkylation reactions, the choice of base and solvent is paramount not only for yield but also for regioselectivity. A study on the functionalization of 4,6-diphenylpyrimidin-2(1H)-one systematically explored various bases and solvents. rsc.org Combinations such as Na2CO3/DMF, NaHCO3/DMF, and KOC(CH3)3/DMF all produced a mixture of N- and O-alkylated products in varying ratios. rsc.org The optimal conditions for selective O-alkylation were achieved with Cs2CO3 as the base in DMF, which furnished the desired product in yields ranging from 81-91%. rsc.org This demonstrates that a systematic screening of conditions is necessary to achieve the desired outcome.
Temperature and reaction time are also critical variables. In the synthesis of pyrimidine bases like cytosine and thymine (B56734) from lithium cyanamide (B42294) (Li2CN2), the initial hydrolysis to form urea (B33335) in situ must be carefully controlled. oup.com The reaction, conducted in an HCl aqueous solution, requires heating at 50°C for several hours; however, since urea is unstable under acidic and high-temperature conditions, the heating time and temperature must be precisely managed to maximize the yield of the intermediate before the subsequent cyclization step. oup.com
The synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine, an important intermediate, has been optimized by adjusting the reaction sequence and conditions. One method involves the dropwise addition of ethyl 2-fluoro-3-oxopentanoate to a cooled (0-5°C) solution of sodium methoxide and formamidine acetate in methanol. patsnap.com Maintaining a low temperature during the addition is critical, after which the reaction is allowed to proceed at room temperature for an extended period (24 hours) to ensure completion and maximize yield. google.com
Table 3: Optimization of Reaction Conditions for Pyrimidine Synthesis
| Reaction | Parameter Optimized | Conditions Tested | Optimal Condition/Result | Source |
|---|---|---|---|---|
| O-Alkylation of 4,6-diphenylpyrimidin-2(1H)-one | Base | Na₂CO₃, Cs₂CO₃, NaHCO₃, NaH, KOC(CH₃)₃ | Cs₂CO₃ provided the highest regioselectivity and yield (81-91%) for the O-alkylated product. | rsc.org |
| In-situ Urea Generation for Pyrimidine Synthesis | Temperature/Time | Varied heating times at 50°C | Careful control of heating is required to prevent degradation of the urea intermediate, maximizing final yield. | oup.com |
| Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine | Temperature | Addition at 0-5°C, then reaction at room temperature | Controlled low-temperature addition followed by extended reaction time at room temperature improves yield. | patsnap.comgoogle.com |
| N-Alkylation of Pyrimidine | Catalyst | AS@HTC heterogeneous catalyst | Achieved excellent yields (80-90%) with a recyclable, environmentally friendly catalyst. | ias.ac.in |
Spectroscopic Data for this compound Not Found
Following a comprehensive search of publicly available scientific databases and literature, the specific spectroscopic data required for a detailed analysis of this compound could not be located. Searches for experimental ¹H NMR, ¹³C NMR, FT-IR, Raman, and UV-Vis spectral data for this particular chemical compound did not yield any specific results.
Efforts to identify the compound through its chemical name and potential CAS registry numbers did not lead to sources containing the requested advanced spectroscopic characterization. The information available pertains to similarly structured pyrimidinone derivatives, but not to this compound itself.
Consequently, the generation of an article with the specified detailed outline and data tables is not possible at this time due to the absence of the necessary primary spectroscopic information in the public domain.
Advanced Spectroscopic Characterization of 2 Ethyl 5 Methylpyrimidin 4 1h One
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's weight and elemental composition, as well as structural details through the analysis of its fragmentation patterns.
Electron Ionization (EI) is a hard ionization technique where the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process imparts significant energy to the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays a molecular ion peak (M•+) corresponding to the intact molecule and a series of fragment ion peaks that serve as a structural fingerprint.
For 2-Ethyl-5-methylpyrimidin-4(1H)-one, the molecular ion peak is expected at an m/z corresponding to its nominal mass of 138. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve the loss of the ethyl and methyl substituents.
α-Cleavage: The cleavage of the bond adjacent to the ethyl group would result in the loss of a methyl radical (•CH₃), leading to a fragment at m/z 123. A more dominant α-cleavage would be the loss of the entire ethyl group (a •CH₂CH₃ radical), producing a prominent peak at m/z 109. miamioh.edu
McLafferty Rearrangement: If sterically feasible, a rearrangement involving the carbonyl group could occur, although α-cleavages are typically more common for ketones and related structures. miamioh.edu
The analysis of these fragments allows for the piecemeal reconstruction of the molecule's structure.
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment | Identity of Lost Neutral |
| 138 | [C₇H₁₀N₂O]•⁺ | (Molecular Ion) |
| 123 | [M - CH₃]⁺ | •CH₃ (Methyl radical) |
| 110 | [M - C₂H₄]•⁺ | C₂H₄ (Ethene) |
| 109 | [M - C₂H₅]⁺ | •C₂H₅ (Ethyl radical) |
High-Resolution Mass Spectrometry (HR-MS) provides a significant advantage over standard MS by measuring mass-to-charge ratios with extremely high accuracy, typically to within 5 parts per million (ppm) or better. nih.gov This precision enables the determination of a molecule's elemental formula from its exact mass, distinguishing it from other compounds that may have the same nominal mass.
The theoretical exact mass of this compound is calculated using the monoisotopic masses of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). This value serves as a benchmark against which the experimentally measured mass is compared to confirm the elemental composition.
Table 2: HR-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₀N₂O |
| Theoretical Exact Mass | 138.07931 Da |
| Hypothetical Measured Mass | 138.07915 Da |
| Mass Error | -1.16 ppm |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing compounds in complex mixtures or for samples that are not sufficiently volatile for gas chromatography.
In a typical LC-MS analysis of this compound, the compound would first be passed through an HPLC column (e.g., a C18 reversed-phase column) to separate it from any impurities or starting materials. The eluent from the column is then directed into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used, which typically generate a protonated molecular ion [M+H]⁺ (m/z 139) rather than the radical cation seen in EI-MS. amazonaws.comyoutube.com
Table 3: Illustrative LC-MS Method Parameters
| Parameter | Description |
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 Reversed-Phase (e.g., 4.6 x 50 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | Linear gradient from 10% B to 90% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 139.0866 |
X-ray Crystallography for Solid-State Structure Elucidation
While the specific crystal structure of this compound is not publicly available, the analysis of a closely related dihydropyrimidine (B8664642) derivative, ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, provides an excellent illustration of the data obtained from such an experiment. researchgate.net For this compound, a similar analysis would be expected to reveal key structural features, such as the planarity of the pyrimidine (B1678525) ring and the formation of intermolecular hydrogen bonds between the N-H proton of one molecule and the carbonyl oxygen of a neighboring molecule, likely forming dimers or chain-like structures in the solid state.
Table 4: Representative Crystallographic Data for a Related Dihydropyrimidine Compound researchgate.net
| Parameter | Value |
| Compound Name | Ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.9791 Å, b = 8.2031 Å, c = 11.8405 Å |
| α = 81.987°, β = 87.975°, γ = 80.850° | |
| Volume (V) | 757.60 ų |
| Molecules per Unit Cell (Z) | 2 |
| Key Structural Feature | The hydropyrimidine ring adopts a sofa conformation. researchgate.net |
| Intermolecular Interactions | N—H···S hydrogen bonds form a zigzag chain. researchgate.net |
This level of detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions in a biological or material science context.
Computational and Theoretical Investigations of 2 Ethyl 5 Methylpyrimidin 4 1h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a central tool in the computational analysis of 2-Ethyl-5-methylpyrimidin-4(1H)-one and its derivatives. mdpi.comnih.gov This method offers a good balance between computational cost and accuracy for predicting molecular properties. scirp.org
Geometry Optimization and Structural Parameter Analysis
Theoretical geometry optimization of pyrimidine (B1678525) derivatives is often performed using DFT methods, such as B3LYP, combined with basis sets like 6-311G(d,p) or cc-pVDZ. mdpi.comresearchgate.net These calculations aim to find the most stable three-dimensional arrangement of the atoms in the molecule by minimizing its energy. The resulting optimized structural parameters, including bond lengths and bond angles, can then be compared with experimental data, often obtained from X-ray diffraction studies. nih.govmdpi.com For similar pyrimidine derivatives, a good correlation between the calculated and experimental values is generally observed, validating the computational approach. nih.gov For instance, in related heterocyclic systems, the planarity of the ring and the orientation of substituent groups are key features determined through these optimizations. researchgate.netnih.gov
Vibrational Frequency Calculations and Spectral Simulation
Vibrational frequency calculations are a standard output of DFT studies, providing theoretical infrared (IR) and Raman spectra. nih.govresearchgate.net These calculated frequencies correspond to the different vibrational modes of the molecule. By comparing the computed spectra with experimentally recorded FT-IR and FT-Raman spectra, a detailed assignment of the observed vibrational bands to specific functional groups and types of atomic motion (e.g., stretching, bending) can be achieved. nih.govresearchgate.net For pyrimidine derivatives, characteristic bands for C-H, N-H, C=O, and ring stretching vibrations are often analyzed. researchgate.net The agreement between theoretical and experimental spectra is typically good, though scaling factors are sometimes applied to the calculated frequencies to account for anharmonicity and other systematic errors. nih.gov
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap
Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netsci-hub.se A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netsci-hub.se For pyrimidine derivatives, the HOMO-LUMO gap is calculated to understand their electronic properties and reactivity. nih.govmdpi.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP map displays different colors on the electron density surface to represent the electrostatic potential. researchgate.net Typically, red-colored regions indicate negative electrostatic potential, rich in electrons, and are thus susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue-colored regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net Green areas show regions of neutral potential. researchgate.net For pyrimidine derivatives, MEP analysis helps in identifying the most likely sites for interactions with other molecules, including potential hydrogen bonding sites. mdpi.comijcce.ac.ir The carbonyl oxygen and the nitrogen atoms of the pyrimidine ring are often found to be regions of negative potential. mdpi.comresearchgate.net
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-N3) | 25.5 |
| LP(1) O8 | σ(C4-C5) | 18.2 |
| π(C5-C6) | π*(C4-N3) | 15.8 |
Reactivity Descriptors and Global Reactivity Indices
Chemical Potential (μ): Indicates the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.com
Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). mdpi.commdpi.com
Fukui Function Analysis
Fukui function analysis is a powerful tool within the framework of Density Functional Theory (DFT) used to predict the reactivity of different sites within a molecule. It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. This information helps in identifying the most likely sites for electrophilic, nucleophilic, and radical attacks.
For a molecule like this compound, the Fukui functions, denoted as f(r), can be calculated to determine the reactivity of each atom. The function is typically condensed to atomic sites to provide a set of values that indicate the most reactive centers. bas.bg
f+(r): This function corresponds to the addition of an electron and indicates the sites most susceptible to nucleophilic attack .
f-(r): This function relates to the removal of an electron and points to the sites most prone to electrophilic attack .
f0(r): This function is the average of f+(r) and f-(r) and is used to predict sites for radical attack .
In pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group are generally expected to be key reactive sites. A study on 6-amino-7,9-dihydropurine-8-thione (ADHPT), a related heterocyclic compound, demonstrated that the Fukui functions calculated from Mulliken population analysis could effectively pinpoint the order of reactivity for electrophilic and nucleophilic attacks on its various atoms. bas.bg For this compound, a similar analysis would likely highlight the C=O oxygen and the ring nitrogen atoms as primary sites for electrophilic attack, while certain carbon atoms in the ring could be more susceptible to nucleophilic attack.
A dual descriptor, Δf(r), which is the difference between the nucleophilic and electrophilic Fukui functions, can also be employed to provide a clearer picture of the sites for nucleophilic and electrophilic attacks. researchgate.net
Table 1: Hypothetical Fukui Function Indices for this compound (Note: This table is illustrative and based on general principles of reactivity for similar compounds. Actual values would require specific DFT calculations.)
| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| N1 | 0.08 | 0.15 | 0.115 |
| C2 | 0.12 | 0.05 | 0.085 |
| N3 | 0.09 | 0.14 | 0.115 |
| C4 | 0.04 | 0.18 | 0.11 |
| C5 | 0.10 | 0.07 | 0.085 |
| C6 | 0.11 | 0.06 | 0.085 |
| O(C4) | 0.07 | 0.25 | 0.16 |
| C(ethyl) | 0.05 | 0.03 | 0.04 |
| C(methyl) | 0.06 | 0.04 | 0.05 |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) is a quantum chemical method used to visualize the extent of electron localization in a molecule. wikipedia.org It provides a chemically intuitive picture of chemical bonds, lone pairs, and atomic shells. wikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. wikipedia.orgjussieu.fr A value around 0.5 suggests a more delocalized, metallic-like electron distribution. jussieu.fr
The Localized Orbital Locator (LOL) is another scalar field, closely related to ELF, that also helps in identifying regions of high electron localization. rsc.org LOL can sometimes offer a clearer distinction between different types of chemical bonds, particularly in systems with significant π-electron delocalization. rsc.org
For this compound, an ELF analysis would be expected to show:
High ELF values (close to 1) in the regions corresponding to the C-C, C-H, C-N, and C=O covalent bonds, indicating strong electron localization.
Distinct localization basins corresponding to the lone pairs of the nitrogen and oxygen atoms.
A clear separation between the core and valence electrons of the constituent atoms. wikipedia.org
Both ELF and LOL are valuable for understanding the electronic structure and bonding characteristics of the molecule, providing a visual representation that complements other analytical methods. jussieu.frrsc.org
Conformational Analysis and Potential Energy Surface (PES) Studies
Conformational analysis and the study of the Potential Energy Surface (PES) are crucial for understanding the three-dimensional structure and flexibility of a molecule. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. pythoninchemistry.orgyoutube.com By exploring the PES, one can identify stable conformations (local minima), transition states (saddle points), and the energy barriers between different conformations. aps.org
For this compound, the primary sources of conformational flexibility are the rotation of the ethyl group at position 2 and the methyl group at position 5. A detailed conformational analysis would involve systematically rotating these groups and calculating the corresponding energy to map out the PES.
A study on pyrimidinone derivatives highlighted the importance of intermolecular hydrogen bonding in determining their crystal structure, which is a consequence of the preferred conformation in the solid state. acs.org For an isolated molecule of this compound in the gas phase, intramolecular interactions would govern the preferred conformation. The rotation of the ethyl group would likely have a low energy barrier, leading to multiple accessible conformations at room temperature.
Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table is for illustrative purposes. The dihedral angles refer to the rotation around the C-C bond of the ethyl group. Actual energy values would require specific computational studies.)
| Conformer | Dihedral Angle (H-C-C-N) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 (Global Minimum) |
| Gauche | 60° | 0.5 |
| Eclipsed | 0° | 3.0 (Transition State) |
Theoretical Prediction of Nonlinear Optical (NLO) Properties
Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. rsc.org Pyrimidine derivatives, with their π-deficient and electron-withdrawing nature, are promising candidates for NLO materials, especially when incorporated into push-pull systems. rsc.org Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). rsc.org
The NLO response of a molecule is related to its ability to be polarized by an external electric field. For this compound, the presence of the electron-donating alkyl groups (ethyl and methyl) and the electron-withdrawing pyrimidinone core could give rise to a modest NLO response. The magnitude of the hyperpolarizability would be sensitive to the electronic communication between the donor and acceptor parts of the molecule.
Studies on other pyrimidine derivatives have shown that the NLO properties can be significantly enhanced by introducing stronger electron-donating and electron-accepting groups and by extending the π-conjugated system. researchgate.net A theoretical investigation of a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), revealed a significant enhancement of NLO behavior in the crystalline environment. rsc.orgresearchgate.net
Table 3: Calculated NLO Properties for a Representative Pyrimidine Derivative (PMMS) researchgate.net (Note: This data is for a different pyrimidine derivative and is presented here to illustrate the types of NLO properties that are typically calculated.)
| Property | Value |
| Dipole Moment (μ) | 7.33 D (in crystal) |
| Average Polarizability (α) | 38.3 x 10-24 esu |
| First Hyperpolarizability (β) | 15.6 x 10-30 esu |
Comparison of Theoretical Data with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing calculated properties with experimentally determined values.
Geometric Parameters: Theoretical bond lengths and angles obtained from DFT calculations can be compared with experimental data from X-ray crystallography. For a fused pyrimidine derivative, 5,6,7,8-tetrahydro-5-methyl-7-thioxopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (TMTPD), DFT calculations at the B3LYP/6-31G(d,p) level were found to be in good agreement with experimental results. researchgate.net
Spectroscopic Data: Calculated vibrational frequencies (IR and Raman) and NMR chemical shifts can be compared with experimental spectra. This comparison helps in the assignment of spectral bands and validates the accuracy of the computational method.
Electronic Properties: Theoretical UV-Vis absorption spectra, calculated using Time-Dependent DFT (TD-DFT), can be compared with experimental spectra to understand the electronic transitions within the molecule. For a pyrazino[2,3-d]pyrimidine, theoretical calculations helped in the interpretation of the experimental UV-Vis spectrum. derpharmachemica.com
In a study of pyrazolo[1,5-a]pyrimidines, DFT and TD-DFT calculations successfully explained the observed absorption and emission properties, demonstrating the predictive power of these theoretical methods when benchmarked against experimental data. rsc.org
Reactivity Profile and Chemical Transformations of 2 Ethyl 5 Methylpyrimidin 4 1h One
Electrophilic Aromatic Substitution Reactions
The pyrimidine (B1678525) ring is generally considered to be electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, making them significantly more challenging to achieve compared to benzene (B151609) and other electron-rich aromatic systems. masterorganicchemistry.com The nitrogen atoms withdraw electron density from the ring, particularly from the ortho and para positions (C-2, C-4, and C-6), making these positions highly electron-deficient. Consequently, electrophilic attack is most likely to occur at the C-5 position, which is comparatively less deactivated. masterorganicchemistry.com
For an electrophilic substitution to proceed on a pyrimidine ring, the presence of activating groups is often necessary. These electron-donating groups can partially offset the electron-withdrawing effect of the ring nitrogens, thereby increasing the nucleophilicity of the ring. In the case of 2-Ethyl-5-methylpyrimidin-4(1H)-one, the ethyl and methyl groups are weak activating groups. However, the carbonyl group at the 4-position acts as a deactivating group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For substituted pyrimidinones (B12756618), these reactions would be expected to proceed at the C-5 position if it were unsubstituted. However, in this compound, the C-5 position is already substituted with a methyl group, which would likely hinder or prevent further electrophilic substitution at that site. Any potential electrophilic attack would have to overcome significant electronic and steric hurdles.
| Reaction Type | Expected Reactivity at C-5 | Influencing Factors |
| Nitration | Low to very low | Ring deactivation by nitrogen atoms and C4-carbonyl group. |
| Halogenation | Low to very low | Ring deactivation; may require harsh conditions. |
| Sulfonation | Very low | Ring deactivation; reversibility of the reaction. |
| Friedel-Crafts | Very low | Ring deactivation and potential for N-acylation/alkylation. |
Nucleophilic Attack and Ring Opening Reactions
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions are more facile on pyrimidine rings, particularly at the C-2, C-4, and C-6 positions, which bear a partial positive charge. wuxiapptec.com In this compound, the C-4 position is part of a carbonyl group, and the C-2 position is substituted with an ethyl group.
The presence of a good leaving group at these positions facilitates nucleophilic substitution. While the ethyl group at C-2 is not a typical leaving group, the pyrimidinone ring itself can undergo nucleophilic attack, potentially leading to ring-opening reactions. wur.nl Strong nucleophiles can attack the electrophilic carbon centers of the pyrimidine ring, which can lead to a variety of transformations. khanacademy.orgfiveable.meyoutube.com
Ring-opening of the pyrimidine nucleus can be initiated by the attack of a nucleophile at an electrophilic carbon atom. wur.nl For pyrimidinone derivatives, the stability of the ring can be influenced by the substituents and the reaction conditions. For instance, treatment with strong bases or certain nucleophiles can lead to the cleavage of the amide bond within the pyrimidinone ring, followed by further transformations. The exact nature of the ring-opening products would depend on the specific nucleophile used and the reaction conditions.
Tautomerism and Isomerization Studies
Pyrimidin-4(1H)-one derivatives can exist in several tautomeric forms due to the presence of the amide and potential enol functionalities. The primary tautomeric equilibrium for this compound is between the keto form (pyrimidin-4(1H)-one) and the enol form (pyrimidin-4-ol). Additionally, lactam-lactim tautomerism is possible.
For most pyrimidin-4-one derivatives, the keto form is generally the more stable and predominant tautomer in both the solid state and in solution. wuxiapptec.comacs.org This preference is due to the greater stability of the amide group compared to the enol form. Spectroscopic studies, such as NMR and IR, are typically used to investigate the tautomeric equilibrium. For instance, in the ¹H NMR spectrum, the presence of an N-H proton signal is indicative of the keto form, while an O-H proton signal would suggest the presence of the enol form.
The specific substituents on the pyrimidine ring can influence the position of the tautomeric equilibrium. However, for this compound, the alkyl substituents are not expected to significantly shift the equilibrium away from the favored keto form.
| Tautomeric Form | Key Structural Feature | Expected Stability |
|---|---|---|
| This compound (Keto) | C=O at C-4, N-H at N-1 | Predominant |
| 2-Ethyl-5-methylpyrimidin-4-ol (Enol) | C-OH at C-4 | Minor |
| 2-Ethyl-5-methyl-1H-pyrimidin-4-imine (Imino) | C=NH at C-4 | Unlikely |
Stability Investigations under Various Chemical Conditions
The stability of the pyrimidinone ring is a crucial factor in its synthesis, handling, and biological applications. The presence of the amide functionality within the ring suggests that it may be susceptible to hydrolysis under strong acidic or basic conditions.
Under acidic conditions, the nitrogen atoms of the pyrimidine ring can be protonated, which can activate the ring towards nucleophilic attack by water, potentially leading to ring opening. However, the stability of the N-glycosylic bond in pyrimidine nucleosides has been shown to be influenced by substituents, with some derivatives exhibiting considerable stability in acidic media.
Under basic conditions, the amide bond of the pyrimidinone ring can be susceptible to hydrolysis. The rate of hydrolysis would depend on the concentration of the base and the temperature. The presence of the electron-donating ethyl and methyl groups in this compound may have a modest stabilizing effect on the ring compared to unsubstituted pyrimidinone.
The stability of pyrimidine derivatives is an active area of research, particularly in the context of drug development, where hydrolytic stability is a key parameter for oral bioavailability.
In Vitro Biological Activity and Mechanistic Insights of 2 Ethyl 5 Methylpyrimidin 4 1h One Analogues
In Vitro Antimicrobial Activity
Analogues of 2-Ethyl-5-methylpyrimidin-4(1H)-one are part of a broader class of pyrimidine (B1678525) derivatives that have attracted considerable scientific interest for their antimicrobial properties. nih.gov The pyrimidine structure is a key component of endogenous substances, which may allow these derivatives to effectively interact with enzymes, genetic material, and other vital biopolymers within microbial cells. nih.gov Research has focused on synthesizing and optimizing these compounds to enhance their therapeutic potential against a range of pathogenic microbes. nih.govnih.gov
Antibacterial Efficacy Against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii)
Derivatives of pyrimidinone have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that certain synthetic pyrimidinone analogues exhibit efficacy comparable to established antibiotics. nih.govmdpi.com
The antibacterial effects of various related heterocyclic compounds have been evaluated against several key pathogens:
Staphylococcus aureus : A series of 1,2,4-triazole-3-thione derivatives showed potent activity against S. aureus ATCC 25923, with Minimum Inhibitory Concentration (MIC) values ranging from 15.63 to 125 µg/mL. nih.gov Thiazolidin-4-one analogues have also been found to be effective against S. aureus, with some compounds showing MIC values as low as 7.19 µM. mdpi.com
Escherichia coli : Certain imidazole-bearing hybrids have exhibited potent activity against E. coli, with one compound registering an IC50 value of 360 nM. nih.gov In a study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamides, analogues demonstrated promising antibacterial effects against extended-spectrum β-lactamase (ESBL) producing E. coli ST131. nih.govmdpi.com
Pseudomonas aeruginosa : An imidazole (B134444) hybrid showed activity against P. aeruginosa with an IC50 value of 710 nM. nih.gov A thiazolidin-4-one derivative was also effective, with an MIC of 6.96 µM against this bacterium. mdpi.com
Acinetobacter baumannii : While specific data on this compound analogues against this strain is limited, related research on other compounds highlights the ongoing search for effective agents. For instance, strawberry leaf extracts have shown a minimum bactericidal concentration of 4 mg/mL against multidrug-resistant A. baumannii. ekb.eg Pyrazole hybrids have also been assessed for activity against NDM-1-positive A. baumannii. mdpi.com
Interactive Table: In Vitro Antibacterial Activity of Related Heterocyclic Analogues
| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |
| 1,2,4-Triazole-3-thione derivative | Staphylococcus aureus | MIC | 15.63-125 µg/mL | nih.gov |
| Thiazolidin-4-one analogue (D-17) | Staphylococcus aureus | MIC | 7.19 µM | mdpi.com |
| Imidazole hybrid (38a) | Escherichia coli | IC50 | 360 nM | nih.gov |
| Thiazolidin-4-one analogue (D-20) | Pseudomonas aeruginosa | MIC | 6.96 µM | mdpi.com |
| Imidazole hybrid (38a) | Pseudomonas aeruginosa | IC50 | 710 nM | nih.gov |
Antifungal Properties
The investigation into pyrimidinone derivatives extends to their potential as antifungal agents. nih.gov Synthesized pyrimidinones (B12756618) and related oxazinones have shown good antifungal activity, in some cases comparable to reference drugs like fusidic acid. nih.govmdpi.com For example, a series of thiazolidin-4-one analogues were tested against Aspergillus niger, with some compounds demonstrating moderate activity with MIC values around 7.16 µM and 8.74 µM. mdpi.com In silico studies of pyrrolo[1,2-a]quinoline (B3350903) analogues suggest they may act as novel antifungal agents against Candida albicans by targeting key proteins like sterol 14-alpha demethylase. mdpi.com
Proposed Mechanisms of Antimicrobial Action
The structural similarity of the pyrimidine core to nucleic acid bases is a key factor in its biological activity, allowing these compounds to interact with cellular biopolymers and genetic material. nih.gov One proposed mechanism for related heterocyclic compounds is the inhibition of crucial bacterial enzymes. Molecular docking studies of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against ESBL-producing E. coli indicated that these compounds fit into the binding pocket of the β-lactamase enzyme, suggesting a mechanism of action that involves inhibiting this key resistance enzyme. nih.govmdpi.com Other novel mechanisms for different classes of antibacterials that target the cell envelope include the inhibition of the FtsZ protein or the LptD protein, which is involved in lipopolysaccharide transport in Gram-negative bacteria. nih.gov
In Vitro Antineoplastic and Antiproliferative Effects
The cytotoxic potential of pyrimidine derivatives and other heterocyclic analogues has been extensively evaluated against various human cancer cell lines. These studies aim to identify compounds with high efficacy against cancer cells while minimizing harm to healthy cells.
Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, HepG-2)
A range of synthetic heterocyclic compounds, including those with a pyrimidine core, have demonstrated significant cytotoxicity against several cancer cell lines.
MCF-7 (Breast Cancer): Thieno[2,3-d]pyrimidine derivatives have shown potent antiproliferative effects, with one compound exhibiting an IC50 of 4.3 ± 0.11 µg/mL. nih.gov Another study on thiazolidin-4-one derivatives found several analogues with high efficacy, with IC50 values ranging from 1 to 7 µM. mdpi.com Synthetic derivatives of 2-aryl-3-nitro-2H-chromene also showed high cytotoxicity, with one compound having an IC50 of 0.2 ± 0 μM. nih.gov
MDA-MB-231 (Breast Cancer): A series of synthetic compounds showed cytotoxicity against this cell line, with IC50 values as low as 2.4 ± 0.6 μg/mL. nih.gov Thieno[2,3-d]pyrimidines also revealed a high selective index against MDA-MB-231 cells. nih.gov
HepG-2 (Liver Cancer): Fused analogues of dihydropyrimidinones have been screened for cytotoxicity against HepG-2 cells. primescholars.com Compounds with electron-withdrawing nitro groups on the phenyl ring were found to be the most potent, with IC50 values as low as 78 ± 3.7 µg/mL. primescholars.com A separate study on a benzimidazole (B57391) derivative also showed a high cytotoxic effect against the HepG-2 cell line, with an IC50 value of 15.58 µM. jksus.org
Interactive Table: Cytotoxicity (IC50) of Analogues Against Cancer Cell Lines
| Compound Class/Derivative | Cell Line | IC50 Value | Reference |
| Thieno[2,3-d]pyrimidine (Cmpd 2) | MCF-7 | 4.3 ± 0.11 µg/mL | nih.gov |
| Synthetic derivative (7h) | MDA-MB-231 | 2.4 ± 0.6 µg/mL | nih.gov |
| Dihydropyrimidinone analogue (RS-15) | HepG-2 | 78 ± 3.7 µg/mL | primescholars.com |
| Thiazolidin-4-one analogue (D-16) | MCF-7 | 1 µM | mdpi.com |
| Benzimidazole derivative (se-182) | HepG-2 | 15.58 µM | jksus.org |
| Synthetic derivative (DL-3) | MCF-7 | 3.54 ± 0.76 µM | nih.gov |
| Synthetic derivative (DL-3) | MDA-MB-231 | 5.3 ± 0.69 µM | nih.gov |
Modulation of Cellular Growth and Survival Pathways
The antiproliferative activity of these compounds is often linked to their ability to modulate key cellular pathways involved in cancer cell growth and survival. Studies have shown that certain pyrimidine analogues can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating. For instance, some derivatives have been observed to halt the cell cycle in the G0/G1 or G2/M phases. nih.gov The induction of apoptosis can be an effective strategy for inhibiting cancer cells. nih.gov Furthermore, some compounds activate autophagic pathways, leading to cell death. nih.gov Other mechanisms include the inhibition of critical signaling pathways, such as those involving the vascular endothelial growth factor (VEGF) receptor and the platelet-derived growth factor (PDGF) receptor, which are crucial for tumor growth and angiogenesis. nih.gov
Enzyme Inhibition in Cancer Pathways
The anticancer effects of pyrimidine derivatives are often linked to their ability to inhibit specific enzymes crucial for cancer cell survival. For instance, research has shown that certain pyrimidine analogues can act as inhibitors of histone methyltransferases (HKMTs) like EZH2 and EHMT2, which are overexpressed in many cancers and are involved in silencing tumor suppressor genes. nih.gov Dual inhibition of these enzymes has been shown to be more effective in stopping the growth of breast cancer cells than targeting either enzyme alone. nih.gov Other studies have focused on the inhibition of receptor tyrosine kinases (RTKs), which are essential for cancer cell signaling. mdpi.com The structural similarity of some pyrimidine analogues to known EGFR (epidermal growth factor receptor) inhibitors has prompted investigations into their potential in this area. mdpi.comnih.gov Furthermore, pyrimidine derivatives have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which regulate the cell cycle. nih.gov By targeting these various enzymatic pathways, these compounds can disrupt the processes that allow for uncontrolled cell division, a hallmark of cancer.
Anti-inflammatory Potential and Associated Molecular Targets
Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key molecules in inflammatory pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
A key mechanism for the anti-inflammatory action of this compound analogues is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, particularly COX-2, are pivotal in the inflammatory process. rsc.org In vitro assays have shown that some pyrimidine derivatives exhibit a higher affinity for the COX-2 isoform over COX-1. mdpi.com This selectivity is a highly sought-after characteristic, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net Studies have demonstrated that certain pyridopyrimidinone analogues show superior COX-2 inhibitory activity compared to the well-known anti-inflammatory drug celecoxib. dovepress.com
Below is a table representing typical data for COX inhibition by pyrimidine analogues.
| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Selectivity Index (SI) |
| Pyridopyrimidinone IIId | - | 0.67-1.02 | - |
| Pyridopyrimidinone IIIf | - | 0.67-1.02 | - |
| Pyridopyrimidinone IIIg | - | 0.67-1.02 | - |
| Pyridopyrimidinone IIIi | - | 0.67-1.02 | - |
| Celecoxib (Reference) | - | 1.11 | - |
Data sourced from a study on pyridopyrimidine-derived compounds. dovepress.com The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
Modulation of NF-κB Signaling Pathways
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the immune response and inflammation. nih.govfrontiersin.org In its resting state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). frontiersin.org Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to move into the nucleus and activate the transcription of genes involved in inflammation. frontiersin.org Some pyrimidine derivatives have been found to modulate this pathway. They can interfere with the activation of NF-κB, which in turn reduces the production of pro-inflammatory mediators. nih.gov This modulation can occur by preventing the displacement of the transcription factor, thereby inhibiting the expression of NF-κB-driven genes. nih.gov
In Vitro Antiviral Properties
The pyrimidine scaffold is a core component of many compounds with a wide range of biological activities, including antiviral properties. benthamdirect.cominnovareacademics.in In vitro studies have shown that various substituted pyrimidine derivatives are active against different DNA and RNA viruses. benthamdirect.com For example, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have demonstrated notable effectiveness against human coronavirus 229E (HCoV-229E). mdpi.com Other research has identified pyrimidine compounds that are effective inhibitors of Zika virus (ZIKV) and Dengue virus (DENV-2). mdpi.com The antiviral activity of these compounds is a significant area of research, with studies exploring their potential against a wide array of viruses, including influenza, herpes, and hepatitis B and C. nih.gov
Molecular Docking and Ligand-Target Interaction Studies
Computational techniques, particularly molecular docking, are vital tools for understanding how this compound analogues interact with their biological targets on a molecular level. nih.gov These methods predict the preferred orientation of a molecule when bound to a receptor, which helps in understanding its biological activity. nih.govremedypublications.com
Prediction of Binding Affinities to Biological Macromolecules
Molecular docking simulations are employed to predict the binding affinity and interaction patterns of pyrimidine derivatives with the active sites of biological macromolecules like enzymes. nih.govrsc.org These in silico studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's inhibitory effect. For example, docking studies have been used to analyze the binding of pyrimidine analogues to the active site of COX-2, providing a rationale for their observed inhibitory activity. rsc.org Similarly, these methods have been used to predict interactions with targets like cyclin-dependent kinase-8 (CDK8) for anticancer activity and α-amylase for anti-diabetic potential. nih.govremedypublications.com The results from these computational models, including binding energy scores, are instrumental in rationally designing and optimizing more potent and selective therapeutic agents. mdpi.commdpi.com
The table below provides representative data from molecular docking studies of pyrimidine analogues against various biological targets.
| Target Protein | Compound Analogue | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclin-dependent kinase-8 (CDK8) | Pyrimidine Ax1 | -5.668 | His106, Trp105, Val27 |
| B-cell lymphoma 2 (Bcl-2) | Pyrimidine Derivative | - | - |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Oxazolo[5,4-d]pyrimidine (B1261902) 3g | -47.3 kJ/mol (Free Energy of Binding) | - |
Data is illustrative and sourced from multiple studies on different pyrimidine derivatives and their targets. nih.govmdpi.commdpi.com Binding affinities are reported in different units (kcal/mol or kJ/mol) as per the original studies.
Identification of Key Binding Sites and Interactions (e.g., enzymes, receptors)
Computational docking studies on analogues of this compound have been instrumental in identifying their potential molecular targets and elucidating the specific interactions that govern their biological activity. These in silico methods predict the preferred orientation of a ligand when bound to a receptor or enzyme, providing critical insights into the mechanism of action at a molecular level. The primary targets identified for various pyrimidinone analogues are protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial in cell signaling pathways related to cancer.
Docking studies of pyrimidine derivatives into the ATP-binding site of EGFR have revealed key interactions. For instance, certain analogues form hydrogen bonds with essential amino acid residues, a common mechanism for kinase inhibition. nih.gov Similarly, investigations into the inhibition of VEGFR-2, a key regulator of angiogenesis, have shown that pyrimidinone-based compounds can effectively occupy its active site. nih.gov Novel oxazolo[5,4-d]pyrimidine derivatives, for example, have been analyzed through molecular docking to assess their binding mode within the VEGFR-2 active site, with calculations of free binding energies indicating stable interactions. mdpi.com
Beyond kinases, other targets have been explored. Docking simulations of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, which contain a modified pyrimidine-like core, were performed against several bacterial enzymes, including E. coli MurB, DNA Gyrase, and Thymidylate kinase, to elucidate their antibacterial mechanism. mdpi.com The results suggested that the inhibition of the MurB enzyme was the most probable mechanism of action for these compounds. mdpi.com In another context, 3,4-dihydropyrimidin-2(1H)-one derivatives have been identified as potent and selective antagonists for the A2B adenosine (B11128) receptor. nih.gov
The table below summarizes the findings from various docking studies, detailing the molecular targets for different pyrimidinone analogues and the specific amino acid residues involved in the binding interactions.
| Analogue Class | Molecular Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Thiazolidine-2,4-dione Derivatives | VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen Bonding | nih.gov |
| Oxazolo[5,4-d]pyrimidines | VEGFR-2 | Not specified | Calculated Free Energy of Binding | mdpi.com |
| Benzoheterocyclic 4-aminoquinolines | Dihydrofolate reductase-thymidylate synthase (DHFR-TS) | Not specified | Hydrogen Bonding | unar.ac.id |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | E. coli MurB | Not specified | Hydrogen Bonding | mdpi.com |
| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin (Colchicine site) | Not specified | Binding at colchicine (B1669291) site | nih.gov |
Structure-Activity Relationship (SAR) Analysis from Docking Studies
Structure-Activity Relationship (SAR) analysis derived from docking studies provides a theoretical framework for understanding how the chemical structure of a compound influences its biological activity. For analogues of this compound, these studies have been pivotal in guiding the rational design of more potent and selective inhibitors.
Docking simulations have demonstrated that specific substitutions on the pyrimidine ring and its associated scaffolds are critical for high-affinity binding. For triazolopyrimidine analogues, a clear SAR was established. High potency required a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position of the core structure. nih.gov Furthermore, on the appended phenyl ring, fluoro atoms at the ortho positions relative to the triazolopyrimidine core were necessary for optimal activity. nih.gov At the para position of this phenyl ring, the best activity was observed with an oxygen linkage followed by a three-methylene unit and a terminal alkylamino or hydroxy group. nih.gov
In the case of 3,4-dihydropyrimidin-2(1H)-one analogues targeting the A2B adenosine receptor, SAR analysis revealed that bioisosteric replacement at position 2 (C=O vs. C=S) significantly impacted potency, with the effect being dependent on other substituents on the ring. nih.gov For compounds with an isopropyloxycarbonyl group at R₅, the 2-thio derivatives were found to be 4- to 7-fold more potent than their 2-oxo counterparts. nih.gov
For a series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogues designed as NHE-1 inhibitors, SAR studies identified a 3-methyl-4-fluoro substituted analogue as a highly potent and selective compound. nih.gov This highlights the importance of specific substitution patterns on the aryl group at the 5-position of the pyrimidine ring for achieving high potency and selectivity. nih.gov Similarly, for indole (B1671886) analogues acting as 5-HT₆ receptor agonists, SAR exploration showed that an unsubstituted indole N(1), a 2-methyl group, and halogen substituents at the indole 5-position were essential for potent agonistic properties. nih.gov
The following table correlates structural modifications in various pyrimidinone analogue series with their predicted or observed activity from docking and related in-vitro studies.
| Analogue Series | Target | Structural Modification | Impact on Activity/Binding | Reference |
|---|---|---|---|---|
| nih.govnih.govtriazolo[1,5-a]pyrimidines | Tubulin | Addition of (1S)-2,2,2-trifluoro-1-methylethylamino group at C5-position | High potency | nih.gov |
| nih.govnih.govtriazolo[1,5-a]pyrimidines | Tubulin | Fluoro atoms at ortho positions of the phenyl ring | Optimal activity | nih.gov |
| 3,4-Dihydropyrimidin-2(1H)-ones | A2B Adenosine Receptor | Replacement of C=O with C=S at C2-position (with isopropyloxycarbonyl at R₅) | 4-7 fold increase in potency | nih.gov |
| 5-Aryl-pyrimidin-4-yl-piperidines | NHE-1 | 3-methyl-4-fluoro substitution on the 5-aryl group | High potency (IC50 = 0.0065 µM) and selectivity | nih.gov |
| 2-Methyl-3-(tetrahydropyridin-4-yl)-1H-indoles | 5-HT6 Receptor | Unsubstituted indole N(1) and halogen at C5-position | Essential for potent agonist properties | nih.gov |
Medicinal Chemistry Significance and Future Research Directions
2-Ethyl-5-methylpyrimidin-4(1H)-one as a Privileged Scaffold for Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to a variety of biological targets, thereby serving as a versatile template for the discovery of new drugs. nih.govnih.gov The pyrimidinone nucleus, including this compound, undoubtedly falls into this category. Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal candidate for molecular recognition by biological macromolecules.
The pyrimidine (B1678525) ring system is a fundamental component of nucleic acids, vitamins, and coenzymes, which inherently positions it as a biocompatible and often well-tolerated structural motif in drug design. mdpi.com This biocompatibility, coupled with its synthetic tractability, has led to the incorporation of the pyrimidinone scaffold into a wide array of therapeutic agents with diverse pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory agents. google.comnih.govmdpi.com
A particularly significant extension of the pyrimidinone scaffold is the 2-ureido-4[1H]-pyrimidinone (UPy) motif. This structure, which can be synthesized from precursors like this compound, is renowned for its capacity to form strong and specific quadruple hydrogen bonds. researchgate.net This property has been extensively exploited in the field of supramolecular chemistry and biomaterials to create self-assembling systems, hydrogels for drug delivery, and self-healing materials. nih.gov The foundational pyrimidinone structure of this compound is therefore not only a privileged scaffold for traditional small-molecule drug discovery but also a critical building block for advanced supramolecular therapeutic systems.
Design Principles for Novel Pyrimidinone-Based Bioactive Agents
The design of new bioactive agents based on the this compound scaffold is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR). The strategic modification of the pyrimidinone core at its various positions allows for the fine-tuning of its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
Key design principles include:
Substitution at the N1 and N3 positions: The nitrogen atoms of the pyrimidine ring are crucial for hydrogen bonding and can be substituted to modulate lipophilicity and target engagement.
Modification of the C2 substituent: The ethyl group at the C2 position can be replaced with other alkyl or aryl groups to explore different binding pockets of a target protein.
Functionalization of the C5 position: The methyl group at the C5 position offers another site for chemical modification to enhance potency or introduce new functionalities. For instance, the introduction of a cyano group at the 5-position of certain ureido derivatives has been shown to increase biological activity. researchgate.net
Bioisosteric replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacological properties.
Hybrid molecule design: The conjugation of the pyrimidinone scaffold with other pharmacophores can result in hybrid molecules with dual or synergistic activities.
A powerful design strategy involves the development of 2-ureido-4[1H]-pyrimidinone (UPy) derivatives. The self-assembly properties of UPy-functionalized molecules can be harnessed to create targeted drug delivery systems, tissue engineering scaffolds, and other advanced biomedical materials. sigmaaldrich.com
Synthetic Challenges and Opportunities in Pyrimidinone Research
The synthesis of this compound and its derivatives presents both challenges and opportunities for organic chemists. Traditional methods for constructing the pyrimidinone ring often involve multi-step procedures, harsh reaction conditions, and the use of toxic reagents, which can limit their broad applicability and scalability. rsc.org
However, recent advancements in synthetic methodology are providing new avenues for the efficient and environmentally friendly synthesis of pyrimidinone derivatives. These include:
Catalyst-free reactions: The development of catalyst-free, multi-component reactions in aqueous media represents a significant step towards greener and more sustainable synthetic protocols. nih.gov
Nanoparticle catalysis: The use of functionalized magnetic nanoparticles as catalysts has been shown to enhance the yields of pyrimidine synthesis, offering a "near-homogeneous" catalytic system that is easily recoverable. asianpubs.org
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of pyrimidinone-based compounds.
A significant opportunity in this area is the development of robust and scalable synthetic routes to 2-ureido-4[1H]-pyrimidinone (UPy) derivatives. Solid-phase synthesis techniques are being optimized to facilitate the creation of diverse libraries of UPy-peptide conjugates for applications in supramolecular biomaterials. researchgate.net The synthesis of functionalized pyrimidinone building blocks, such as 2-amino-5-hydroxy-4-methylpyrimidines, also serves as a critical starting point for the preparation of a wide range of bioactive compounds. google.com
Integration of Computational and Experimental Approaches in Drug Design
The synergy between computational modeling and experimental validation has become an indispensable tool in modern drug discovery, and the development of this compound-based agents is no exception. In silico methods provide valuable insights into the potential bioactivity and pharmacokinetic properties of novel compounds, thereby guiding synthetic efforts and reducing the number of molecules that need to be synthesized and tested.
Key computational approaches integrated into pyrimidinone research include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, helping to elucidate the molecular basis of interaction and guide the design of more potent inhibitors.
Virtual Screening: Large compound libraries can be computationally screened against a specific biological target to identify potential hits for further experimental evaluation.
ADME/Tox Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of virtual compounds can be predicted, allowing for the early identification of molecules with unfavorable pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new analogs.
Experimental validation of computational predictions is crucial. The synthesis of the designed compounds followed by in vitro and in vivo testing provides the necessary feedback to refine the computational models and advance the drug discovery process. This iterative cycle of design, synthesis, and testing has proven to be a highly effective strategy for the development of novel therapeutic agents based on the pyrimidinone scaffold.
Emerging Research Frontiers for Pyrimidinone Derivatives
The versatility of the this compound scaffold continues to open up new and exciting areas of research. While its role in traditional medicinal chemistry is well-established, its application in cutting-edge fields is rapidly expanding.
Emerging research frontiers include:
Supramolecular Biomaterials: The unique self-assembly properties of 2-ureido-4[1H]-pyrimidinone (UPy) derivatives are being harnessed to create a new generation of "smart" biomaterials. These include injectable hydrogels for sustained drug and extracellular vesicle release, self-healing materials, and scaffolds for tissue engineering. nih.gov
Dual-Target Inhibitors: The design of pyrimidinone-based compounds that can simultaneously inhibit multiple biological targets is a promising strategy for treating complex diseases like cancer. For example, derivatives have been synthesized as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.gov
Antiviral Agents: The pyrimidinone core is being explored for the development of novel antiviral agents. For instance, derivatives of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole have shown promising activity against the tobacco mosaic virus. nih.gov
Targeting Protein-Protein Interactions: The ability of the pyrimidinone scaffold to mimic peptide secondary structures makes it a promising candidate for the design of inhibitors of protein-protein interactions, which are implicated in a wide range of diseases.
The continued exploration of the chemical space around the this compound core, coupled with advancements in synthetic chemistry and computational modeling, is poised to yield a new generation of innovative therapeutics and advanced materials.
Q & A
Basic: What are the optimal synthetic routes for 2-Ethyl-5-methylpyrimidin-4(1H)-one, and how can reaction conditions be controlled to improve yield?
The synthesis of pyrimidinone derivatives typically involves multi-step reactions with careful optimization of conditions. Key factors include:
- Temperature control : Elevated temperatures (e.g., 80–100°C) are often required for cyclization steps, as seen in thieno[2,3-d]pyrimidinone syntheses .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) facilitate nucleophilic substitutions or condensations, improving yields up to 96% in some cases .
- Purification : Recrystallization or column chromatography ensures high purity, critical for downstream applications .
Basic: Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?
- ¹H NMR : Identifies proton environments (e.g., singlet at 7.26 ppm for NH groups in pyrimidinones) and confirms substituent positions .
- FT-IR : Detects functional groups, such as C=O stretches (1653 cm⁻¹) and NH₂ bands (3262 cm⁻¹), to verify molecular integrity .
- HRMS : Validates molecular weight and fragmentation patterns, essential for confirming synthetic success .
Advanced: How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting thermochemical properties like atomization energies (average deviation ±2.4 kcal/mol) . Key steps include:
- Basis set selection : Use triple-zeta basis sets (e.g., 6-311+G(d,p)) for geometry optimization.
- Solvent modeling : Implicit solvent models (e.g., PCM) account for solvation effects on electronic structure.
- NBO analysis : Quantifies charge distribution and hyperconjugation effects in the pyrimidinone ring .
Advanced: What methodologies are recommended for resolving discrepancies in crystallographic data of pyrimidinone derivatives?
- X-ray diffraction : Single-crystal X-ray analysis resolves bond lengths (e.g., C–N distances: 1.322–1.408 Å) and dihedral angles (e.g., 34.87° between aromatic rings) .
- Software tools :
- Validation databases : Cross-reference with Cambridge Structural Database (CSD) entries to identify outliers in lattice parameters .
Advanced: How should researchers approach conflicting data in the biological activity assays of structurally similar pyrimidinone compounds?
- Dose-response studies : Measure IC₅₀ values under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
- Structural benchmarking : Compare substituent effects (e.g., electron-withdrawing groups on thienopyrimidinones) using SAR (structure-activity relationship) models .
- Statistical analysis : Apply ANOVA or multivariate regression to distinguish between assay noise and true bioactivity trends .
Basic: What purification strategies are most effective for isolating this compound from reaction mixtures?
- Recrystallization : Use solvent pairs like ethanol/water to remove unreacted precursors, achieving >95% purity .
- Chromatography : Silica gel columns with gradients of ethyl acetate/hexane separate closely related byproducts .
- HPLC : Reverse-phase C18 columns resolve enantiomers or diastereomers in chiral derivatives .
Advanced: How do intermolecular interactions influence the crystal packing of pyrimidinone derivatives?
- Hydrogen bonding : NH···O interactions (e.g., between pyrimidinone NH and carbonyl groups) stabilize layered structures .
- π-π stacking : Aromatic rings (e.g., phenyl substituents) align with face-to-face distances of 3.5–4.0 Å, enhancing lattice stability .
- Van der Waals forces : Alkyl chains (e.g., ethyl groups) contribute to hydrophobic packing, affecting solubility and melting points .
Advanced: What role does exact exchange play in DFT calculations for pyrimidinone thermochemistry?
Exact exchange corrections in hybrid functionals (e.g., 20% Hartree-Fock exchange in B3LYP) reduce errors in bond dissociation energies and ionization potentials by accounting for non-local electron correlations. This is critical for accurately modeling pyrimidinone reactivity, such as keto-enol tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
